molecular formula C26H19NO B5163666 5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]

5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]

Cat. No.: B5163666
M. Wt: 361.4 g/mol
InChI Key: ZWYHZMUICJKGRE-UHFFFAOYSA-N
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Description

5’-methyl-5’H-spiro[benzo[f]chromene-3,6’-phenanthridine] is a complex organic compound belonging to the class of spiro heterocycles These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom, creating a three-dimensional structure

Properties

IUPAC Name

5'-methylspiro[benzo[f]chromene-3,6'-phenanthridine]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO/c1-27-24-13-7-5-11-21(24)20-10-4-6-12-23(20)26(27)17-16-22-19-9-3-2-8-18(19)14-15-25(22)28-26/h2-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHZMUICJKGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C14C=CC5=C(O4)C=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-methyl-5’H-spiro[benzo[f]chromene-3,6’-phenanthridine] typically involves multi-step organic reactions. One common approach is the reaction of isatins, oxindoles, or indenoquinoxalines with nitroalkenes or chalcones in the presence of catalysts such as proline or thioproline . The reaction conditions often include the use of amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones, or aldehydes, and ethyl acetoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, could be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5’-methyl-5’H-spiro[benzo[f]chromene-3,6’-phenanthridine] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5’-methyl-5’H-spiro[benzo[f]chromene-3,6’-phenanthridine] is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The spiro linkage and the presence of multiple aromatic rings may allow the compound to interact with proteins, enzymes, or nucleic acids, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-methyl-5’H-spiro[benzo[f]chromene-3,6’-phenanthridine] is unique due to its specific spiro linkage between benzo[f]chromene and phenanthridine, which imparts distinct three-dimensional structural features and potential for diverse chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]
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